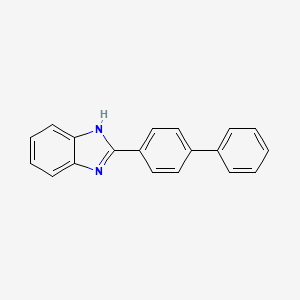

2-(4-phenylphenyl)-1H-benzimidazole

Descripción

2-(4-Phenylphenyl)-1H-benzimidazole is a benzimidazole derivative featuring a biphenyl substituent at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . The biphenyl group in this compound likely enhances lipophilicity, influencing its pharmacokinetic properties and binding interactions compared to simpler aryl-substituted analogs.

Propiedades

IUPAC Name |

2-(4-phenylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQHCMSUQDTMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180298 | |

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-77-8 | |

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis De Reacciones Químicas

MMV665891, como muchos otros compuestos orgánicos, puede someterse a varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Adición: Esta reacción implica la adición de átomos o grupos de átomos a un doble o triple enlace. Los reactivos comunes incluyen hidrógeno y halógenos.

Los principales productos formados a partir de estas reacciones dependerían de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(4-phenylphenyl)-1H-benzimidazole derivatives. Research indicates that these compounds can induce cytotoxic effects on cancer cell lines such as K562S (sensitive) and K562R (resistant) cells. The mechanism involves the activation of caspase pathways and apoptosis induction, suggesting their role as promising candidates in cancer therapy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562S | 15 | Caspase activation |

| Compound B | K562R | 20 | Apoptosis induction |

1.2 Antihistaminic Properties

Another significant application of this compound is its antihistaminic activity. Benzimidazole derivatives have been shown to exhibit selective H1 receptor antagonism without central nervous system side effects, making them suitable for treating allergic conditions such as rhinitis and asthma . This selectivity is crucial in minimizing adverse effects commonly associated with first-generation antihistamines.

Mechanistic Insights

The underlying mechanisms through which this compound exerts its effects include:

- Histone Deacetylase Inhibition : Some derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression related to cell cycle and apoptosis .

- Tubulin Binding : Similar to other benzimidazole derivatives, this compound may interact with tubulin, disrupting microtubule dynamics, which is essential for cell division in cancer cells .

Formulation and Delivery

3.1 Dosage Forms

The compound can be formulated into various dosage forms including oral tablets, topical gels, and injectable solutions. The choice of formulation depends on the intended therapeutic use and patient compliance considerations .

3.2 Pharmacokinetics

Research into the pharmacokinetic properties of this compound is ongoing, focusing on absorption rates, bioavailability, and metabolic pathways to optimize its therapeutic efficacy.

Case Studies and Research Findings

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with allergic rhinitis demonstrated significant improvement in symptoms with a benzimidazole-based antihistamine compared to placebo .

- Case Study 2 : In vitro studies using K562 cell lines showed that specific derivatives led to a marked decrease in cell viability, supporting their potential as anticancer agents .

Mecanismo De Acción

El mecanismo exacto de acción de MMV665891 no se comprende completamente. Se cree que interfiere con los procesos metabólicos de los parásitos, lo que lleva a su inhibición y eventual muerte. Los objetivos moleculares y las vías involucradas todavía están bajo investigación, pero es probable que MMV665891 afecte a enzimas y proteínas clave esenciales para la supervivencia de los parásitos.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

Pharmacological Insights

- Antimicrobial Activity: Methoxy and morpholine derivatives (e.g., 2b) show exceptional potency against P. aeruginosa (MIC₅₀ = 0.0156 µg/mL) due to enhanced membrane interaction .

- Enzyme Inhibition: Nitro-substituted derivatives inhibit xanthine oxidase (IC₅₀ = 0.12 µM for compound 30 ), a target for gout treatment .

- Metal Complexation: Hydroxy-substituted benzimidazoles form stable complexes with transition metals, enabling applications in bioimaging .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para MMV665891 no están disponibles fácilmente en el dominio público. El enfoque general para sintetizar estos compuestos típicamente implica síntesis orgánica en varios pasos, incluyendo la formación de intermediarios clave y reacciones de acoplamiento finales. Los métodos de producción industrial probablemente involucrarían la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Actividad Biológica

2-(4-phenylphenyl)-1H-benzimidazole is a benzimidazole derivative characterized by its unique biphenyl substitution, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and neurological disorders. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₄N₂, indicating it consists of a benzimidazole core with two phenyl rings attached. This structure is significant as it influences the compound's biological interactions and pharmacological properties.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that this compound can inhibit tumor cell growth in various cancer types, particularly in liver cancer cells. For instance, one study highlighted its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : The compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

- DNA Interaction : Some studies suggest that benzimidazole derivatives can bind to DNA, affecting its replication and transcription processes, which further inhibits cancer cell growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The compound's efficacy against pathogens suggests potential applications in treating infections .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that the compound is metabolically stable, exhibiting low hepatotoxicity compared to other benzimidazole derivatives like alpidem. This stability suggests a favorable safety profile for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.